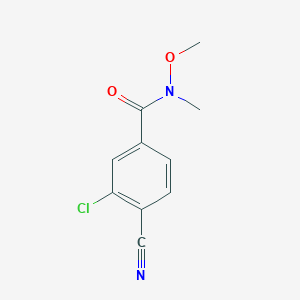

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O2 It is a derivative of benzamide, characterized by the presence of chloro, cyano, methoxy, and methyl groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-cyanobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4)

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of amine derivatives.

Oxidation: Formation of hydroxylated benzamides

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The incorporation of specific functional groups, such as cyano and chloro, can enhance the anticancer properties by improving selectivity and potency against cancer cell lines.

2. Anti-inflammatory Properties

Studies have demonstrated that related compounds exhibit notable anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds similar to 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide have been shown to reduce edema and inflammation significantly in preclinical models . This suggests that the compound may be developed further for treating inflammatory diseases.

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

- Study on Anticancer Activity : A recent investigation evaluated a series of substituted benzamides for their cytotoxic effects against human cancer cell lines, revealing that certain modifications led to enhanced activity compared to standard treatments .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in animal models . These findings support the potential use of such compounds in clinical settings for managing inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methoxy-N-methylbenzamide

- 4-Cyano-N-methoxy-N-methylbenzamide

- 3-Chloro-4-methoxyphenyl isocyanate

Uniqueness

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a chloro group, a cyano group, and a methoxy-N-methyl substituent, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN2O. The presence of the chloro and cyano groups enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes. This structural configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . The cyano group can form hydrogen bonds with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Interaction studies employing molecular docking and kinetic assays have shown that the compound's structural features significantly influence its interaction profiles and biological efficacy.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. For instance, studies have demonstrated that it can inhibit specific kinases involved in cancer pathways. This inhibition can disrupt cellular signaling processes, potentially leading to reduced cell proliferation in cancerous cells.

Antimicrobial Activity

Recent studies have also explored the antimicrobial activity of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Study on Antitumor Activity

In a study evaluating the antitumor activity of similar compounds, this compound was compared with known anticancer agents. The results indicated that while the compound displayed moderate activity, it was less potent than cisplatin. However, modifications to its structure could enhance its efficacy against various cancer cell lines .

Cytotoxicity Testing

Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness. The IC50 values for the compound were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Cervical Cancer (SISO) | 2.87 |

| Bladder Cancer (RT-112) | 3.06 |

These findings suggest that while the compound has potential as a therapeutic agent, further optimization is necessary to improve its potency .

Propiedades

Fórmula molecular |

C10H9ClN2O2 |

|---|---|

Peso molecular |

224.64 g/mol |

Nombre IUPAC |

3-chloro-4-cyano-N-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H9ClN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3 |

Clave InChI |

PWOSLOODRZYMKB-UHFFFAOYSA-N |

SMILES canónico |

CN(C(=O)C1=CC(=C(C=C1)C#N)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.